1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one)
Overview
Description
1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) is a synthetic organic compound with the molecular formula C20H20Br2O3. It is characterized by the presence of two bromine atoms and a central ether linkage connecting two phenyl rings. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) typically involves the bromination of 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The central ether linkage and phenyl rings contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one): Lacks the bromine atoms, making it less reactive in substitution reactions.
1,1’-(Oxybis(4,1-phenylene))bis(2-chloro-2-methylpropan-1-one): Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) is unique due to its high reactivity in substitution reactions and its stability provided by the ether linkage and phenyl rings. The presence of bromine atoms enhances its utility in various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-1-[4-[4-(2-bromo-2-methylpropanoyl)phenoxy]phenyl]-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Br2O3/c1-19(2,21)17(23)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)18(24)20(3,4)22/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQYLAGTRCDBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)(C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566452 | |
Record name | 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157891-77-5 | |
Record name | 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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